Cas no 61190-48-5 (4H,5H,6H,7H,8H-furo3,2-cazepin-4-one)

4H,5H,6H,7H,8H-furo3,2-cazepin-4-one structure
61190-48-5 structure
Product name:4H,5H,6H,7H,8H-furo3,2-cazepin-4-one
CAS No:61190-48-5
MF:C8H9NO2
Molecular Weight:151.16256
MDL:MFCD02187081
CID:489132
PubChem ID:4552465

4H,5H,6H,7H,8H-furo3,2-cazepin-4-one 化学的及び物理的性質

名前と識別子

    • 4H-Furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro-
    • 5,6,7,8-TETRAHYDRO-4H-FURO[3,2-C]AZEPIN-4-ONE
    • 5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one
    • 4H,5H,6H,7H,8H-furo3,2-cazepin-4-one
    • 3R-1315
    • 4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
    • D86986
    • EN300-761387
    • DTXSID60404186
    • MFCD02187081
    • Z1198159924
    • F2147-2080
    • 61190-48-5
    • AKOS006276590
    • 5H,6H,7H,8H-FURO[3,2-C]AZEPIN-4-ONE
    • MDL: MFCD02187081
    • インチ: InChI=1S/C8H9NO2/c10-8-6-3-5-11-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10)
    • InChIKey: FZCXAFBKFNEFCQ-UHFFFAOYSA-N
    • SMILES: O=C1C=2C=COC2CCCN1

計算された属性

  • 精确分子量: 151.06337
  • 同位素质量: 151.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • XLogP3: 0.7

じっけんとくせい

  • PSA: 42.24

4H,5H,6H,7H,8H-furo3,2-cazepin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-761387-1.0g
4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
61190-48-5 95.0%
1.0g
$828.0 2025-02-24
Enamine
EN300-761387-10.0g
4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
61190-48-5 95.0%
10.0g
$3561.0 2025-02-24
Life Chemicals
F2147-2080-2.5g
4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
61190-48-5 95%
2.5g
$1374.0 2023-09-06
abcr
AB297105-100 mg
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one; .
61190-48-5
100 mg
€221.50 2023-07-20
Life Chemicals
F2147-2080-10g
4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
61190-48-5 95%
10g
$2885.0 2023-09-06
Chemenu
CM540918-100mg
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one
61190-48-5 97%
100mg
$300 2023-02-02
Chemenu
CM540918-1g
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one
61190-48-5 97%
1g
$1298 2023-02-02
1PlusChem
1P018HRV-50mg
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one
61190-48-5 95%
50mg
$250.00 2025-03-16
A2B Chem LLC
AU75099-1g
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepin-4-one
61190-48-5 95%
1g
$907.00 2024-04-19
Aaron
AR018I07-10g
5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
61190-48-5 95%
10g
$4922.00 2023-12-13

4H,5H,6H,7H,8H-furo3,2-cazepin-4-one 関連文献

4H,5H,6H,7H,8H-furo3,2-cazepin-4-oneに関する追加情報

4H-Furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro - A Comprehensive Overview

The compound 4H-Furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro, identified by the CAS number 61190-48-5, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities. The molecule's structure consists of a fused bicyclic system combining a furan ring and an azepine ring, with a ketone group at the 4-position. This combination gives rise to its distinctive name and functional properties.

Recent studies have highlighted the importance of 4H-Furo[3,2-c]azepin-4-one in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development due to its ability to interact with various biological targets. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory processes. This finding suggests that it could be a promising candidate for anti-inflammatory drug design.

In addition to its pharmacological applications, 5,6,7,8-tetrahydro-4H-Furo[3,2-c]azepin-4-one has also been investigated for its role in organic synthesis. Its unique bicyclic structure makes it an attractive building block for constructing more complex molecules. Chemists have developed novel synthetic routes to prepare this compound efficiently, leveraging advanced catalytic methods and green chemistry principles. These advancements not only enhance the accessibility of the compound but also contribute to sustainable chemical practices.

The structural features of CAS 61190-48-5 play a crucial role in its reactivity and functionality. The presence of the ketone group at the 4-position introduces electrophilic character to the molecule, making it susceptible to nucleophilic attacks. This property has been exploited in various organic transformations, such as Michael additions and conjugate reductions. Moreover, the fused ring system provides rigidity to the molecule, which is essential for maintaining specific conformational requirements in biological interactions.

From an analytical standpoint, modern techniques like NMR spectroscopy and X-ray crystallography have been employed to elucidate the exact structure and conformation of 4H-Furo[3,2-c]azepin-4-one. These studies have provided valuable insights into its spatial arrangement and intermolecular interactions. Such detailed structural information is critical for understanding its behavior in different chemical environments and for designing analogs with improved properties.

In conclusion, 4H-Furo[3,2-c]azepin-4-one, CAS number 61190-48-5, is a versatile compound with significant potential in both medicinal chemistry and organic synthesis. Its unique structure and functional groups make it an intriguing subject for further research. As new findings emerge from ongoing studies, this compound is likely to find even more applications across diverse scientific disciplines.

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Amadis Chemical Company Limited
(CAS:61190-48-5)4H,5H,6H,7H,8H-furo3,2-cazepin-4-one
A1168062
Purity:99%
はかる:1g
Price ($):1048.0